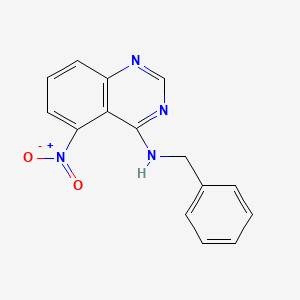![molecular formula C13H15N3O3S B11841342 (1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)
(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C13H15N3O3S It is known for its unique structure, which includes a nitrobenzo[d]thiazole moiety linked to a piperidinylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of 2-amino-5-nitrobenzothiazole with 4-piperidinemethanol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of specialized reactors and controlled environments ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinylmethanol group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzothiazoles and other functionalized piperidines.
Scientific Research Applications
(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole core and piperidine moiety.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol is unique due to its specific nitrobenzo[d]thiazole structure and its potential applications across various scientific fields. Its versatility in undergoing different chemical reactions and its potential biological activities make it a compound of significant interest.
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
[1-(5-nitro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H15N3O3S/c17-8-9-3-5-15(6-4-9)13-14-11-7-10(16(18)19)1-2-12(11)20-13/h1-2,7,9,17H,3-6,8H2 |
InChI Key |
XXQDUHKFBYVHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11841274.png)








![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)



